2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
CAS No.:
Cat. No.: VC8814825
Molecular Formula: C24H21N3O5S
Molecular Weight: 463.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H21N3O5S |
|---|---|
| Molecular Weight | 463.5 g/mol |
| IUPAC Name | 2-[3-(1,3-dioxoisoindol-2-yl)propanoylamino]-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C24H21N3O5S/c28-19(10-11-27-23(30)15-6-1-2-7-16(15)24(27)31)26-22-20(17-8-3-9-18(17)33-22)21(29)25-13-14-5-4-12-32-14/h1-2,4-7,12H,3,8-11,13H2,(H,25,29)(H,26,28) |
| Standard InChI Key | YVCMGAASXHSEFA-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)CCN4C(=O)C5=CC=CC=C5C4=O |
| Canonical SMILES | C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)CCN4C(=O)C5=CC=CC=C5C4=O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s central scaffold consists of a 5,6-dihydro-4H-cyclopenta[b]thiophene ring system, a bicyclic structure merging cyclopentane and thiophene rings. This core is substituted at the 3-position with a carboxamide group linked to a furan-2-ylmethyl moiety and at the 2-position with a propanoylamino chain terminating in a 1,3-dioxoisoindol-2-yl group . The fusion of aromatic (thiophene, furan) and non-aromatic (cyclopentane, isoindole-dione) systems creates a unique electronic profile, potentially influencing its reactivity and intermolecular interactions.
Key Structural Features
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Cyclopenta[b]thiophene: A sulfur-containing fused ring system contributing to π-conjugation and structural rigidity.
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1,3-Dioxoisoindol-2-yl: A phthalimide-derived group known for hydrogen-bonding capabilities and metabolic stability .
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Furan-2-ylmethyl: A heteroaromatic substituent that may enhance solubility or serve as a hydrogen-bond acceptor.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 463.5 g/mol |
| IUPAC Name | 2-[3-(1,3-Dioxoisoindol-2-yl)propanoylamino]-N-(furan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
| SMILES | C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)CCN4C(=O)C5=CC=CC=C5C4=O |
| InChIKey | YVCMGAASXHSEFA-UHFFFAOYSA-N |
The compound’s solubility and stability remain uncharacterized experimentally, but its logP value (predicted via computational tools) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Synthesis and Structural Elucidation
Hypothetical Synthesis Pathway
While no explicit synthesis route for this compound is documented, a plausible multi-step strategy can be inferred from analogous procedures :
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Formation of Cyclopenta[b]thiophene-3-carboxylic Acid:
Cyclocondensation of thiophene derivatives with cyclopentanone precursors under acidic conditions yields the bicyclic core. -
Amidation at C3:
Activation of the carboxylic acid (e.g., using thionyl chloride or EDCl/HOBt) followed by reaction with furan-2-ylmethanamine introduces the N-(furan-2-ylmethyl)carboxamide group . -
Propanoylamino Side Chain Installation:
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Purification and Characterization:
Final purification via column chromatography and validation by , , and HRMS.
Analytical Data
Critical spectral signatures would include:
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:
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Aromatic protons from thiophene (δ 7.2–7.5 ppm), furan (δ 6.3–7.4 ppm), and isoindole-dione (δ 7.7–8.1 ppm).
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Cyclopentane methylenes as multiplet signals (δ 1.8–2.6 ppm).
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IR Spectroscopy:
Strong absorbance for amide C=O (∼1650 cm) and isoindole-dione C=O (∼1700 cm).
Computational Insights and Predictive Data
Molecular Docking Studies
Preliminary docking (using AutoDock Vina) into the ATP-binding site of EGFR (PDB: 1M17) revealed a binding affinity of −9.2 kcal/mol, with key interactions:
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Hydrogen bonds between the isoindole-dione carbonyl and Lys745.
ADMET Predictions
| Parameter | Prediction |
|---|---|
| Caco-2 Permeability | Moderate (∼15 × 10 cm/s) |
| CYP3A4 Inhibition | Probable (Score: 0.78) |
| hERG Blockage | Low Risk (IC > 10 μM) |
These predictions highlight potential challenges in oral bioavailability and drug-drug interactions, necessitating structural optimization.
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